

An In-depth Technical Guide to NCA029: A Novel HsClpP Activator

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Compound of Interest

Compound Name: NCA029

Cat. No.: B12369494

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Abstract

NCA029 is a novel, potent, and selective small-molecule activator of the human mitochondrial caseinolytic protease P (HsClpP). Identified through the optimization of the initial hit compound CCG1423, **NCA029** has demonstrated significant therapeutic potential, particularly in the context of colorectal adenocarcinoma. Its mechanism of action involves the targeted activation of HsClpP, leading to mitochondrial dysfunction, the induction of an integrated stress response mediated by Activating Transcription Factor 3 (ATF3), and ultimately, apoptosis in cancer cells. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **NCA029**, including detailed experimental protocols and a summary of its pharmacokinetic profile.

Chemical Structure and Physicochemical Properties

NCA029 is chemically defined as 1-(3-cyanobenzyl)-N-(4-(trifluoromethyl)benzyl)-1,2,5,6-tetrahydropyridine-3-carboxamide.

Chemical Structure:

Caption: Figure 1. 2D Chemical Structure of **NCA029**.

Physicochemical Properties:

Property	Value
Molecular Formula	C22H20F3N3O
Molecular Weight	399.42 g/mol
IUPAC Name	1-(3-cyanobenzyl)-N-(4-(trifluoromethyl)benzyl)-1,2,5,6-tetrahydropyridine-3-carboxamide

Biological Activity and Pharmacological Properties

NCA029 is a selective activator of HsClpP, showing a nearly 50-fold increase in activity compared to its parent compound.[\[1\]](#) It does not exhibit significant activity against bacterial ClpP homologues, suggesting a low probability of disrupting the gut microbiome.[\[1\]](#)

In Vitro Activity

Parameter	Cell Line	Value (µM)	Reference
EC50 (HsClpP activation)	-	0.2	[1]
IC50 (Anti-proliferative)	HCT116	1.1	[1]
SW620	1.5		
HCT15	3.5		
SW480	5.4		
DLD-1	3.1		
H69 (SCLC)	5.04	[2]	
H82 (SCLC)	1.04	[2]	

In Vivo Efficacy

In a HCT116 xenograft mouse model, intravenous administration of **NCA029** resulted in significant tumor growth inhibition.[\[1\]](#)

Dose	Tumor Growth Inhibition	Reference
2.5 mg/kg	~70%	[1]
5 mg/kg	83.6%	[1]

Pharmacokinetics

Pharmacokinetic studies in rats revealed a favorable profile for **NCA029**.[\[1\]](#)

Parameter	Value
Oral Half-life (t1/2)	4.7 hours

Mechanism of Action: The ATF3-Dependent Integrated Stress Response

NCA029 exerts its anti-cancer effects by targeting and activating HsClpP, a key protease in the mitochondrial matrix. This activation triggers a cascade of events culminating in programmed cell death.

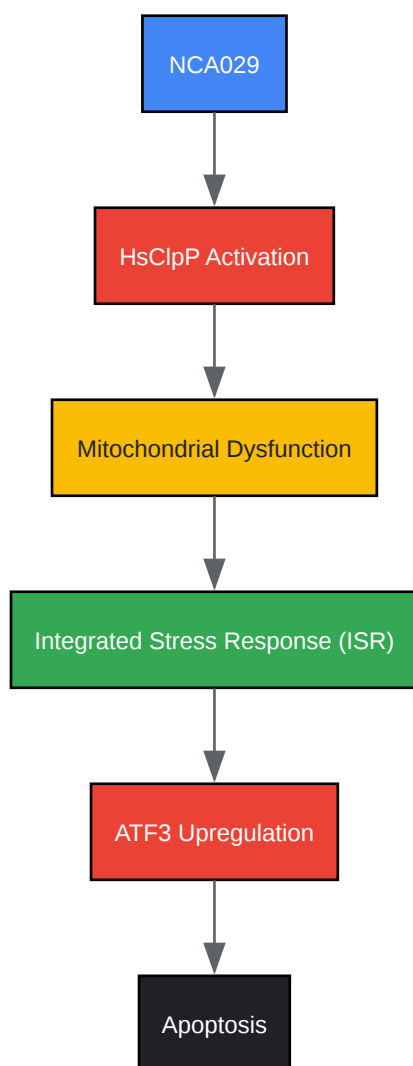


Figure 2. NCA029 Signaling Pathway

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Caption: Figure 2. **NCA029** Signaling Pathway.

The binding of **NCA029** to HsClpP enhances its proteolytic activity, leading to mitochondrial dysfunction.^[1] This is characterized by an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and impaired ATP production. The cellular stress induced by mitochondrial dysfunction activates the Integrated Stress Response (ISR), a key signaling network for managing cellular homeostasis.^[1] A central mediator of the ISR in this context is Activating Transcription Factor 3 (ATF3), which is significantly upregulated.^[1] The ATF3-dependent signaling cascade ultimately promotes apoptosis, leading to the death of cancer cells.^[1]

Experimental Protocols

The following are generalized protocols based on methodologies reported in the primary literature. For precise details, including reagent concentrations and specific instrumentation, consulting the original research articles is recommended.

Synthesis of NCA029

A detailed, multi-step synthesis protocol would be required for the chemical synthesis of **NCA029**, starting from commercially available reagents. This would involve standard organic chemistry techniques such as coupling reactions, reductions, and purifications.

HsClpP Activation Assay

This assay measures the ability of a compound to enhance the proteolytic activity of HsClpP.

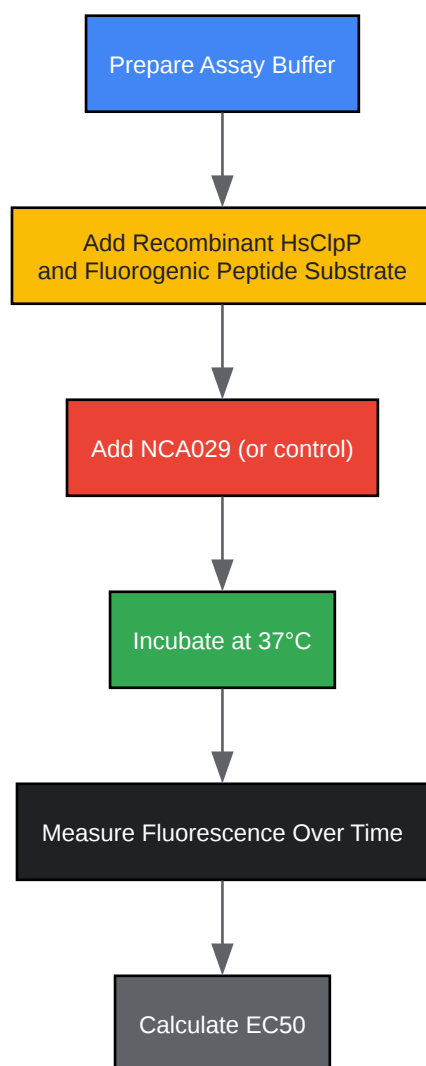


Figure 3. HsClpP Activation Assay Workflow

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Caption: Figure 3. HsClpP Activation Assay Workflow.

- Preparation: A suitable assay buffer is prepared containing recombinant human ClpP protein and a fluorogenic peptide substrate.
- Compound Addition: **NCA029**, dissolved in an appropriate solvent (e.g., DMSO), is added to the assay mixture at various concentrations. Control wells receive only the solvent.
- Incubation: The reaction is incubated at 37°C to allow for enzymatic activity.

- **Measurement:** The fluorescence intensity is measured at regular intervals using a plate reader. An increase in fluorescence corresponds to the cleavage of the substrate by activated HsClpP.
- **Analysis:** The rate of substrate cleavage is determined, and the data are plotted against the concentration of **NCA029** to calculate the EC50 value.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of **NCA029** on cancer cell lines.

- **Cell Seeding:** Cancer cells (e.g., HCT116) are seeded in 96-well plates and allowed to adhere overnight.
- **Treatment:** The cells are treated with various concentrations of **NCA029** for a specified period (e.g., 72 hours).
- **MTT Addition:** MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- **Solubilization:** The formazan crystals are dissolved using a solubilization solution.
- **Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Analysis:** The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of **NCA029** in a living organism.

- **Tumor Implantation:** Human cancer cells (e.g., HCT116) are subcutaneously injected into immunodeficient mice.
- **Tumor Growth:** The tumors are allowed to grow to a palpable size.

- **Treatment:** The mice are randomized into treatment and control groups. The treatment group receives **NCA029** (e.g., via intravenous injection) at specified doses and schedules. The control group receives a vehicle control.
- **Monitoring:** Tumor volume and body weight are measured regularly throughout the study.
- **Endpoint:** At the end of the study, the tumors are excised and weighed. Tissues may be collected for further analysis (e.g., histology, biomarker analysis).
- **Analysis:** The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Conclusion

NCA029 is a promising preclinical candidate for the treatment of colorectal cancer and potentially other malignancies. Its novel mechanism of action, involving the targeted activation of HsClpP and induction of the ATF3-dependent integrated stress response, offers a new therapeutic avenue. The favorable in vitro and in vivo activity, coupled with a good pharmacokinetic profile, warrants further investigation and development of **NCA029** as a potential anti-cancer agent. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this innovative compound.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to NCA029: A Novel HsClpP Activator]. BenchChem, [2025]. [Online PDF]. Available at:

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